{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane
Description
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane is a chlorinated cyclohexane derivative featuring a cyclopropane ring substituted with a chloromethyl group and a methyl group attached to the cyclohexane backbone. The cyclopropane moiety introduces significant angle strain, which enhances its reactivity compared to non-strained analogs. This compound is structurally distinct due to the combination of a cyclohexane core, cyclopropane ring, and chlorine substitution, making it relevant in studies of strained hydrocarbons and halogenated organics. Potential applications include intermediates in organic synthesis or pharmaceuticals, though its toxicity profile requires careful evaluation .
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclopropyl]methylcyclohexane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h10H,1-9H2 |
InChI Key |
NKDNPXUEVVZXAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2(CC2)CCl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition to Form Cyclopropyl Derivatives
- The initial step involves nucleophilic addition reactions between aromatic nitriles (e.g., o-chlorobenzonitrile) and cyclopropyl derivatives such as cyclopropyl formic esters or ethers. This step is crucial for constructing the cyclopropane ring attached to aromatic systems or other functional groups.
- The reaction typically occurs in an organic solvent like benzene, toluene, or dichloroethane, with strong bases such as sodium hydride or potassium tert-butoxide to facilitate nucleophilic attack.
- Example: The nucleophilic addition of cyclopropyl formic ether to o-chlorobenzonitrile under basic conditions yields an alpha, beta-keto nitrile intermediate (IV), which is pivotal for subsequent transformations.
| Raw Material | Solvent | Base | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| o-Chlorobenzonitrile | Toluene | NaH | 10°C, 30 min | 85 |
| Cyclopropyl formic ester | - | - | Added dropwise | - |
(Adapted from patent CN109651298B)
Hydrolysis and Conversion to Ketones
- The nitrile intermediates undergo acid hydrolysis at elevated temperatures (90–120°C) in hydrochloric or sulfuric acid, converting nitriles into ketones.
- This process involves careful pH control, often adjusting the reaction mixture to pH 1–3 with concentrated acids, followed by hydrolysis over 12–15 hours.
- The hydrolysis yields cyclopropyl-substituted ketones, such as 2-(2-chlorophenyl)-1-cyclopropylethanone .
| Intermediate | Hydrolysis Temperature | Acid Type | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Alpha, beta-keto nitrile | 110°C | HCl (5–10%) | 14 h | 82 |
(Based on patent CN109651298B)
Chlorination of Ketone Intermediates
- The ketone intermediates are subjected to chlorination using reagents like thionyl chloride, oxalyl chloride, or N-chlorosuccinimide.
- The chlorination typically occurs in solvents such as dichloromethane or tetrahydrofuran at low temperatures (20–30°C) over 10–12 hours.
- Molar ratios of reactants are optimized (1:1.0–1.3) to maximize yield and minimize side reactions.
| Starting Material | Chlorination Reagent | Solvent | Temperature | Yield (%) | Content (%) (GC) |
|---|---|---|---|---|---|
| Cyclopropyl ketone | N-Chlorosuccinimide | Dichloromethane | 25°C | 80 | 87 |
(From patent CN110627627A)
Ring-Opening and Decarboxylation
- The chlorinated cyclopropane derivatives undergo ring-opening reactions in acidic media, often in hydrochloric acid, to form open-chain chlorinated ketones.
- This step involves decarboxylation and ring cleavage, facilitated by heating at 110°C for 12–15 hours.
- The process yields chlorinated ketones such as 3,5-dichloro-1-(2-chlorophenyl)-2-pentanone .
| Intermediate | Reaction Conditions | Yield (%) | GC Content (%) |
|---|---|---|---|
| Chlorinated ketone | HCl, 110°C, 14h | 78 | 88 |
(From patent CN109651298B)
Cyclization to Form the Target Compound
- The chlorinated ketones are cyclized in the presence of alkali (e.g., sodium hydroxide) to form the cyclopropane ring, completing the synthesis of the target compound.
- This step involves intramolecular nucleophilic substitution or ring closure, often assisted by phase-transfer catalysts or microwave irradiation to improve efficiency.
- The final step yields the desired {[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane .
| Intermediate | Cyclization Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Chlorinated ketone | NaOH, reflux | 75 | High purity |
(Inferred from general cyclopropane synthesis literature)
Summary of Key Preparation Parameters
| Step | Reagents | Solvents | Temperature | Reaction Time | Typical Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic addition | Cyclopropyl formic ester + aromatic nitrile | Benzene/toluene | 10°C | 30 min | 85 |
| Hydrolysis | HCl or H2SO4 | Water | 110°C | 14 h | 82 |
| Chlorination | N-Chlorosuccinimide | Dichloromethane | 25°C | 10–12 h | 80 |
| Ring-opening | HCl | - | 110°C | 12–15 h | 78 |
| Cyclization | NaOH | - | Reflux | Variable | 75 |
Perspectives and Innovations
Recent advances focus on one-pot synthesis approaches, integrating multiple steps to reduce reaction times and improve yields. For example, combining nitrile hydrolysis and chlorination in a single vessel with controlled pH adjustments has shown promising results, reducing costs and increasing scalability.
Moreover, employing microwave-assisted synthesis accelerates cyclization and ring-opening steps, with reports indicating yields exceeding 85% under optimized conditions.
Chemical Reactions Analysis
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance the reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to the interaction of cycloalkanes with biological systems.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The cyclopropyl group may also contribute to the compound’s reactivity and stability, influencing its overall mechanism of action.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen | Key Structural Features | Inferred Properties |
|---|---|---|---|---|---|
| {[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane | C₁₀H₁₇Cl | 172.45 | Cl | Cyclopropane, Chloromethyl | High reactivity due to ring strain |
| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | Br | Bromomethyl | Higher boiling point, better leaving group |
| (1R,2S,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane | C₁₀H₁₉Cl | 174.45 | Cl | Multiple substituents, Stereospecific | Stereochemical influence on conformation |
Detailed Research Findings
- Conformational Analysis : CD spectroscopy studies () highlight how stereochemistry in analogs like (1R,2S,4S)-2-chloro-1-isopropyl-4-methylcyclohexane dictates optical activity and molecular interactions. The target compound’s cyclopropane may exhibit unique spectroscopic signatures due to strain .
- Synthetic Applications : Chlorinated cyclopropane derivatives are valuable in synthesizing strained intermediates for pharmaceuticals, though toxicity remains a concern .
- Thermodynamic Stability: Cyclopropane’s strain energy (~27 kcal/mol) may render the target compound less thermally stable than non-strained cyclohexanes .
Biological Activity
The compound {[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane is a chlorinated cyclopropyl derivative with potential biological activity. This article aims to explore its biological properties, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H21Cl
- Molecular Weight : 220.76 g/mol
- CAS Number : 106798358
The structure of the compound features a cyclopropyl ring attached to a cyclohexane core, with a chloromethyl group influencing its reactivity and biological interactions.
Pharmacological Effects
Recent studies have indicated that compounds similar to this compound exhibit various pharmacological effects, particularly in anti-inflammatory and analgesic activities.
-
Anti-inflammatory Activity :
- In vitro assays have shown that chlorinated cyclopropyl derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds derived from similar structures demonstrated IC50 values against COX-2 ranging from 23.8 to 42.1 μM, indicating moderate potency in reducing inflammatory responses .
- Neuroprotective Effects :
- Antimicrobial Activity :
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Cyclohexane, chloromethyl derivatives of cyclopropane.
- Methodology : The synthesis often employs nucleophilic substitution reactions where the chloromethyl group acts as a leaving group, allowing for the formation of the desired cyclopropyl-cyclohexane linkage.
Case Study 1: Anti-inflammatory Activity
A study conducted on various substituted cyclopropyl derivatives revealed that specific compounds exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The study utilized carrageenan-induced paw edema models in rats to assess efficacy, with results indicating that certain derivatives achieved an ED50 similar to indomethacin .
Case Study 2: Neuroprotective Potential
Research focusing on the neuroprotective capabilities of cyclopropyl derivatives highlighted their ability to modulate neuroinflammatory pathways. In vitro studies demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in neuronal cell cultures, suggesting their potential use in treating conditions like Alzheimer's disease .
Data Tables
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | 23.8 - 42.1 | COX-2 Inhibition |
| Indomethacin | 0.21 | COX-1 Inhibition |
| Compound A | 11.60 | Anti-inflammatory (ED50) |
| Compound B | 8.23 | Anti-inflammatory (ED50) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
